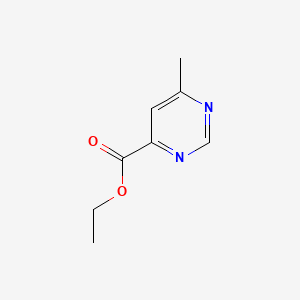

Ethyl 6-methylpyrimidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-methylpyrimidine-4-carboxylate is a chemical compound . It is a pyrimidine-based compound that has been the subject of increasing research.

Molecular Structure Analysis

The molecular structure of Ethyl 6-methylpyrimidine-4-carboxylate is characterized by a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The molecular formula is C8H10N2O2 .Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts . The molecular weight of Ethyl 6-methylpyrimidine-4-carboxylate is 166.17700 .Aplicaciones Científicas De Investigación

Organic Synthesis: Biginelli Reaction

Ethyl 6-methylpyrimidine-4-carboxylate: is utilized in the Biginelli reaction, which is an acid-catalyzed multicomponent reaction. This reaction is pivotal for synthesizing highly functionalized heterocycles, particularly dihydropyrimidinones (DHPMs). DHPMs are valuable for their pharmacological potential, especially in anticancer drug development .

Medicinal Chemistry: Anticancer Agents

In medicinal chemistry, this compound serves as a precursor for creating molecules with anticancer properties. The structural diversity obtained from the Biginelli reaction products allows for the exploration of new anticancer agents, with a focus on kinesin-5 inhibitors. These inhibitors play a crucial role in halting the cell cycle during mitosis, leading to apoptosis .

Pharmacology: Enzyme Inhibition

The compound’s derivatives have been identified as potential enzyme inhibitors. For instance, they can inhibit kinesin-5, which is involved in the separation of genetic material during cell division. This inhibition is a promising strategy for inducing cell cycle arrest and triggering apoptosis in cancer cells .

Drug Discovery: Huisgen Cycloaddition

Ethyl 6-methylpyrimidine-4-carboxylate: is also involved in the Huisgen 1,3-dipolar cycloaddition, which is a key step in the synthesis of triazole-containing compounds. These compounds are significant in drug discovery, particularly for designing drugs with a triazole pharmacophore .

Biochemistry: Protein Kinase Inhibitors

The pyrrole subunit, which can be derived from Ethyl 6-methylpyrimidine-4-carboxylate , is known for its role in synthesizing protein kinase inhibitors. These inhibitors are crucial in regulating various biochemical pathways and have therapeutic applications in treating diseases like cancer .

Antimicrobial Research: Antibacterial and Antifungal Agents

Compounds derived from Ethyl 6-methylpyrimidine-4-carboxylate have shown promise as antibacterial and antifungal agents. Their ability to inhibit the growth of harmful microorganisms makes them valuable in the development of new antimicrobial drugs .

Antiviral Research: HIV-1 Reverse Transcriptase Inhibitors

The pyrrole subunit from this compound has applications in antiviral research, particularly in inhibiting reverse transcriptase in HIV-1. This inhibition is crucial for developing drugs that can prevent the replication of the HIV virus .

Mecanismo De Acción

Target of Action

Pyrimidine and its derivatives have been shown to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity .

Mode of Action

It’s worth noting that pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .

Biochemical Pathways

These compounds have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Result of Action

The molecular results of related compounds have revealed promising neuroprotective and anti-inflammatory properties. They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as diet, physical inactivity, stress, education, pollutants, and addictions have been found to play a significant role in disease outcomes . .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 6-methylpyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-6(2)9-5-10-7/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSANUFJFMEFFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60665295 |

Source

|

| Record name | Ethyl 6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148149-29-5 |

Source

|

| Record name | Ethyl 6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2:2,3]pyrazolo[1,5-a]pyrimidine (9CI)](/img/no-structure.png)

![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)